molecular formula C10H10F3NO2 B2830925 2,2,2-trifluoroethyl N-(3-methylphenyl)carbamate CAS No. 96445-22-6

2,2,2-trifluoroethyl N-(3-methylphenyl)carbamate

Cat. No. B2830925
CAS RN: 96445-22-6
M. Wt: 233.19
InChI Key: VHLJEFXWCQWLET-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(3-methylphenyl)carbamate (TFEC) is a synthetic compound used in a variety of scientific research applications. It is a colorless, odorless, and water-soluble compound that has a wide range of uses due to its unique properties. TFEC is an important reagent in organic synthesis and can be used as a catalyst, a reactant, or a protective group. It is also used in a variety of biochemical and physiological experiments, making it a valuable tool for scientists. We will also discuss potential future directions for TFEC research.

Scientific Research Applications

Chemical Analysis Techniques

2,2,2-Trifluoroethyl N-(3-methylphenyl)carbamate is used in the development of high-performance liquid chromatographic techniques for the determination of carbamate insecticides. A study described a method involving post-column fluorometric labeling for the detection of N-Methyl carbamate insecticides and carbamate metabolites at nanogram levels. This technique demonstrated high resolution, sensitivity, and selectivity, essential for analyzing multicarbamate insecticide residues (R. T. Krause, 1979).

Chiral Stationary Phases in Chromatography

Research on 3-Fluoro-, 3-chloro-, and 3-bromo-5-methylphenylcarbamates of cellulose and amylose, including their use as chiral stationary phases for high-performance liquid chromatographic enantioseparation, is relevant. These studies have shown that certain derivatives exhibit excellent chiral recognition abilities, highlighting their importance in the resolution of racemates and contributing to the advancement of chiral drug analysis (B. Chankvetadze et al., 1997).

Material Science

In material science, the synthesis and characterization of novel carbazole-based ligands and their europium(III) complexes for potential luminescence applications have been explored. Studies demonstrated that these complexes exhibit intense red emission under blue-light excitation, suggesting their utility as visible-light excitable red phosphors. This research opens pathways for developing advanced materials for lighting and display technologies (P. He et al., 2009).

Organic Synthesis and Catalysis

In organic synthesis, the investigation into photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds has highlighted the importance of trifluoromethyl and difluoromethyl groups in pharmaceuticals and agrochemicals. Such research provides valuable insights into developing new methodologies for introducing fluoromethyl groups into organic compounds, enhancing their properties and applications (T. Koike & M. Akita, 2016).

Fluorescent Detection of Explosives

The development of fluorescent poly(2,7-carbazole) polymers for the detection of explosive compounds like TNT and DNT showcases an application in security and surveillance. These polymers exhibit high sensitivity and recyclability in fluorescence quenching, attributed to their strong electron-donating capabilities and the structural design that minimizes interchain interactions. Such materials are promising for sensitive and rapid detection of hazardous substances (Heran Nie et al., 2011).

properties

IUPAC Name

2,2,2-trifluoroethyl N-(3-methylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-7-3-2-4-8(5-7)14-9(15)16-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLJEFXWCQWLET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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